Glyceryl 1-phosphate

Description

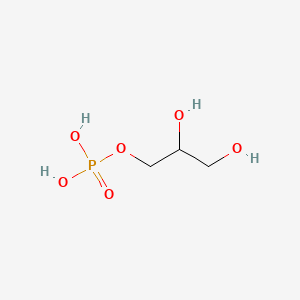

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydroxypropyl dihydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9O6P/c4-1-3(5)2-9-10(6,7)8/h3-5H,1-2H2,(H2,6,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWUCVROLDVIAJX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(COP(=O)(O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9O6P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

126-95-4 (mono-calcium salt), 1555-56-2 (di-hydrochloride salt), 17603-42-8 (unspecified hydrochloride salt), 28917-82-0 (unspecified calcium salt), 927-20-8 (mono-magnesium salt) |

Source

|

| Record name | Alpha-glycerophosphoric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6023105 |

Source

|

| Record name | alpha-Glycerophosphoric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Absolute acid: Clear syrupy liquid; [Merck Index] |

Source

|

| Record name | Glycerophosphoric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14435 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

57-03-4 |

Source

|

| Record name | DL-α-Glycerol phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alpha-glycerophosphoric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycerophosphoric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9231 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3-Propanetriol, 1-(dihydrogen phosphate) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Glycerophosphoric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-hydroxy-1-propyl dihydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.279 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERYL 1-PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NTI6P3O4X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Cornerstone of Archaeal Membranes: A Technical Guide to the Role of sn-Glycerol-1-Phosphate

Executive Summary

The domain Archaea is defined by a suite of unique biochemical features, none more fundamental than the composition of its cell membrane. Unlike Bacteria and Eukarya, which utilize membranes built upon an sn-glycerol-3-phosphate (G3P) backbone, Archaea employ the enantiomeric sn-glycerol-1-phosphate (G1P). This stereochemical distinction, known as the "lipid divide," is the starting point for a cascade of structural differences—including ether-linked, branched isoprenoid chains—that endow archaeal membranes with remarkable stability against thermal, chemical, and physical extremes.[1][2][3] This guide provides an in-depth technical exploration of the central role of G1P in archaeal biology, from its stereospecific biosynthesis to its assembly into the core lipids that define this domain of life. We will dissect the enzymatic machinery responsible for G1P synthesis, detail the downstream biosynthetic pathway, provide validated experimental protocols for its study, and discuss the profound evolutionary and biotechnological implications of this unique molecular architecture.

The Archaeal Lipid Divide: A Unique Molecular Signature

The fundamental difference between archaeal and bacterial/eukaryotic membranes lies in three core characteristics.[4][5] This "lipid divide" represents one of the most profound and conserved distinctions in cellular life.[2][6]

-

Glycerol Backbone Stereochemistry : The primary focus of this guide, archaeal phospholipids are built on an sn-glycerol-1-phosphate (G1P) backbone. In stark contrast, Bacteria and Eukarya utilize its stereoisomer, sn-glycerol-3-phosphate (G3P).[1][7][8][9] These enantiomers are synthesized by distinct, non-homologous enzymes, suggesting a deep evolutionary divergence.[6][10]

-

Chemical Linkage : Archaeal membranes feature hydrocarbon chains linked to the glycerol backbone via chemically robust ether bonds .[3][11] Bacteria and Eukarya employ ester bonds , which are more susceptible to hydrolytic cleavage, particularly at high temperatures or extreme pH.[3] This difference is a key contributor to the stability of archaeal membranes in hostile environments.[3]

-

Hydrocarbon Chains : The hydrophobic tails of archaeal lipids are composed of branched isoprenoid chains (e.g., phytanyl, C20), in contrast to the straight-chain fatty acids found in the other two domains.[1][7][11] These branched chains pack differently within the membrane, influencing fluidity and reducing permeability.[11][12]

This unique combination, originating with G1P, allows Archaea to form exceptionally stable membranes, including monolayer structures formed by tetraether lipids, which are critical for survival in extreme environments.[1][2][7][13]

Biosynthesis of the Archaeal Backbone: The sn-Glycerol-1-Phosphate Dehydrogenase (G1PDH) Pathway

The synthesis of G1P is the committed step in archaeal lipid biosynthesis and is catalyzed by a single, highly specific enzyme: sn-glycerol-1-phosphate dehydrogenase (G1PDH).[6][14]

2.1. The G1PDH Reaction

G1PDH catalyzes the stereospecific reduction of the ubiquitous metabolic intermediate dihydroxyacetone phosphate (DHAP) using NADH or NADPH as a hydride donor.[1][6]

Reaction : Dihydroxyacetone phosphate (DHAP) + NAD(P)H + H⁺ ⇌ sn-glycerol-1-phosphate + NAD(P)⁺

This reaction is critical because G1PDH specifically transfers the pro-R hydrogen from the nicotinamide cofactor to the re-face of DHAP's carbonyl group, establishing the G1P stereochemistry.[10] This is in direct contrast to the bacterial G3P dehydrogenase, which transfers the pro-S hydrogen to generate G3P.[10] The two enzymes share no sequence homology, underscoring their independent evolutionary origins.[6][10]

Caption: Biosynthesis of sn-glycerol-1-phosphate by G1PDH.

2.2. Enzymatic Properties and Structure

G1PDH is a soluble, iron-dependent alcohol dehydrogenase.[6] Structural and biochemical characterization of the enzyme from the hyperthermophilic methanogen Methanocaldococcus jannaschii has provided key insights into its function.[6]

| Property | Value / Description | Organism Source | Reference |

| Enzyme Name | sn-glycerol-1-phosphate dehydrogenase (G1PDH) | Methanocaldococcus jannaschii | [6] |

| Substrates | Dihydroxyacetone phosphate (DHAP), NAD(P)H | Universal in Archaea | [1][6] |

| Cofactor | Requires Zn²⁺ for catalysis | M. jannaschii | [6] |

| Kₘ (DHAP) | 0.21 ± 0.02 mM | M. jannaschii | [15] |

| Kₘ (NADPH) | 0.038 ± 0.005 mM | M. jannaschii | [15] |

| Kₘ (NADH) | 0.22 ± 0.02 mM | M. jannaschii | [15] |

| pH Optimum | 7.8 | M. jannaschii | [15] |

| Evolution | Non-homologous to bacterial G3P dehydrogenase | Universal in Archaea | [6][10] |

From Backbone to Core Lipid: The Assembly of Archaeal Phospholipids

Following its synthesis, G1P serves as the scaffold for the sequential addition of two isoprenoid chains via ether linkages, culminating in the formation of the core lipid, archaeol. This process is catalyzed by a series of conserved archaeal enzymes.

-

First Ether Bond Formation : Geranylgeranylglyceryl phosphate (GGGP) synthase catalyzes the condensation of G1P with geranylgeranyl diphosphate (GGPP), forming the first ether bond and producing GGGP.[1][7]

-

Second Ether Bond Formation : A second GGPP molecule is added to GGGP by di-O-geranylgeranylglyceryl phosphate (DGGGP) synthase, forming the second ether bond and yielding the core diether structure, DGGGP.[1][7]

-

Activation for Head Group Attachment : Before polar head groups can be attached, the phosphate of DGGGP is activated with CTP by the enzyme CDP-archaeol synthase (CarS).[1][7][16] This reaction produces the key intermediate, CDP-archaeol, which is the direct precursor for the synthesis of various archaeal phospholipids like archaetidylserine and archaetidylglycerol.[1][7][8]

Caption: The biosynthetic pathway from DHAP to archaeal phospholipids.

Experimental Methodologies: Assay of G1PDH Activity

Validating the function of G1PDH is a foundational experiment in the study of archaeal lipid biosynthesis. The protocol below describes a standard spectrophotometric assay to measure the DHAP-dependent oxidation of NAD(P)H.

4.1. Rationale

The enzymatic activity of G1PDH is quantified by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH or NADPH (molar extinction coefficient ε = 6,220 M⁻¹cm⁻¹) as it is consumed during the reduction of DHAP to G1P.[1] The rate of this decrease is directly proportional to the enzyme's activity under the specified conditions.

4.2. Step-by-Step Protocol

-

Reagent Preparation :

-

Assay Buffer : Prepare a 50 mM Bis-Tris propane (BTP) buffer, adjusted to pH 7.8. This pH is optimal for the G1PDH from M. jannaschii.[15]

-

Substrate Solution : Prepare a 10 mM stock solution of dihydroxyacetone phosphate (DHAP) in the assay buffer.

-

Cofactor Solution : Prepare a 5 mM stock solution of NADH or NADPH in the assay buffer.

-

Enzyme Preparation : Purify recombinant G1PDH or prepare a cell-free extract from an archaeal culture. The final concentration should be determined empirically to ensure a linear reaction rate.

-

-

Assay Execution :

-

Set a spectrophotometer to read absorbance at 340 nm and equilibrate the cuvette holder to the desired temperature (e.g., 65°C for enzymes from thermophiles).[15]

-

In a 1 mL quartz cuvette, combine 900 µL of assay buffer, 50 µL of the NADH/NADPH stock solution (final concentration 0.25 mM), and 20 µL of the enzyme preparation.

-

Incubate for 3-5 minutes at the assay temperature to allow for temperature equilibration and to record a baseline absorbance reading.

-

Initiate the reaction by adding 30 µL of the DHAP stock solution (final concentration 0.3 mM). Mix quickly by inverting the cuvette.

-

Immediately begin recording the absorbance at 340 nm every 15 seconds for 5-10 minutes.

-

-

Data Analysis :

-

Plot absorbance vs. time. The initial, linear portion of the curve represents the reaction rate.

-

Calculate the change in absorbance per minute (ΔA₃₄₀/min).

-

Calculate the specific activity using the Beer-Lambert law: Specific Activity (U/mg) = (ΔA₃₄₀/min * Total Volume) / (ε * Path Length * mg of Enzyme) Where: 1 Unit (U) = 1 µmol of NADH oxidized per minute.

-

Caption: Experimental workflow for the G1PDH enzymatic assay.

Broader Implications and Future Directions

The unique pathway initiated by G1P has profound implications for our understanding of evolution, microbial physiology, and biotechnology.

-

Evolutionary Insights : The lipid divide is a cornerstone of the three-domain model of life. The non-homology of G1PDH and G3PDH is strong evidence for an early, fundamental split between the archaeal and bacterial lineages.[6] The nature of the lipids in the Last Universal Common Ancestor (LUCA) remains a subject of intense debate, with some models proposing LUCA had a mixed or "promiscuous" lipid membrane synthesis machinery.[1][7]

-

Adaptation to Extremes : The resulting ether-linked, isoprenoid-based lipids confer exceptional stability to archaeal membranes, enabling life in environments of extreme temperature, pH, and salinity.[2][3] The G1P backbone is the unchangeable foundation upon which these adaptations are built.

-

Drug Development and Biotechnology : The enzymes in the G1P pathway, being unique to Archaea, represent potential targets for novel antimicrobial agents designed to specifically target pathogenic or environmentally problematic archaea (e.g., certain methanogens). Furthermore, the stability of archaeal lipids makes them ideal for constructing highly durable liposomes, known as archaeosomes, for advanced drug delivery systems and vaccine adjuvants.[2][17]

References

- Jain, S., Caforio, A., & Driessen, A. J. M. (2014). Biosynthesis of archaeal membrane ether lipids. Frontiers in Microbiology, 5, 641. [Link]

- Patel, G. B., & Sprott, G. D. (2012).

- Carbone, V., Schofield, L. R., Zhang, Y., et al. (2015). Structure and Evolution of the Archaeal Lipid Synthesis Enzyme sn-Glycerol-1-phosphate Dehydrogenase. Journal of Biological Chemistry, 290(35), 21690–21704. [Link]

- Jain, S., Caforio, A., & Driessen, A. J. M. (2014). Biosynthesis of archaeal membrane ether lipids. PMC, 5, 641. [Link]

- Goodsell, D. S. (2011). Archaeal Lipids. PDB-101. [Link]

- Carbone, V., Schofield, L. R., Zhang, Y., et al. (2015). Structure and Evolution of the Archaeal Lipid Synthesis Enzyme sn-Glycerol-1-phosphate Dehydrogenase.

- Wikipedia. (n.d.). Archaea. Wikipedia. [Link]

- Li, Z., & Li, W. (2024). Archaeal Lipids: Extraction, Separation, and Identification via Natural Product Chemistry Perspective. MDPI. [Link]

- Daiyasu, H., Koga, Y., Toh, H. (2005). A study of archaeal enzymes involved in polar lipid synthesis linking amino acid sequence information, genomic contexts and lipid composition. Archaea, 1(6), 399-410. [Link]

- Sebastian, A., et al. (2022). Structural basis and evolutionary pathways of glycerol-1-phosphate transport in marine bacteria. PNAS, 119(30). [Link]

- Wikipedia. (n.d.).

- Chong, P. L. (2010). Archaeal membrane lipids and applications.

- Murphy, D. J. (2023). Archaeal lipids. PubMed. [Link]

- Li, Z., & Li, W. (2024). Archaeal Lipids: Extraction, Separation, and Identification via Natural Product Chemistry Perspective.

- Nanion Technologies. (2024). Why archaeal membranes are more permeable than bacterial. Nanion Technologies. [Link]

- Nishihara, M., & Koga, Y. (1997). sn-Glycerol-1-Phosphate-Forming Activities in Archaea: Separation of Archaeal Phospholipid Biosynthesis and Glycerol Catabolism by Glycerophosphate Enantiomers. Journal of Bacteriology, 179(8), 2638-2643. [Link]

- Ho, J. H. (2019). Potential De Novo Origins of Archaebacterial Glycerol-1-Phosphate Dehydrogenase (G1PDH). Acta Scientific. [Link]

- Ren, Z., et al. (2017). Structural and mechanistic insights into the biosynthesis of CDP-archaeol in membranes.

- Yokobori, S., et al. (2016). Birth of Archaeal Cells: Molecular Phylogenetic Analyses of G1P Dehydrogenase, G3P Dehydrogenases, and Glycerol Kinase Suggest Derived Features of Archaeal Membranes Having G1P Polar Lipids. Archaea. [Link]

- Koga, Y., & Morii, H. (2007). Biosynthesis of Ether-Type Polar Lipids in Archaea and Evolutionary Considerations. Microbiology and Molecular Biology Reviews, 71(1), 97-120. [Link]

- Oshima, M. (1996). Ether Lipids from Thermophilic Archaea. Journal of the Japanese Oil Chemists' Society, 45(6), 611-618. [Link]

- Probst, A. J., et al. (2019). Metagenomes from Coastal Marine Sediments Give Insights into the Ecological Role and Cellular Features of Loki- and Thorarchaeota. mBio, 10(5). [Link]

- van Wolferen, M., et al. (2024). Tetraether archaeal lipids promote long-term survival in extreme conditions. Molecular Microbiology, 121(5), 882-894. [Link]

Sources

- 1. Frontiers | Biosynthesis of archaeal membrane ether lipids [frontiersin.org]

- 2. portlandpress.com [portlandpress.com]

- 3. Archaea - Wikipedia [en.wikipedia.org]

- 4. Archaeal Lipids: Extraction, Separation, and Identification via Natural Product Chemistry Perspective [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Structure and Evolution of the Archaeal Lipid Synthesis Enzyme sn-Glycerol-1-phosphate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biosynthesis of archaeal membrane ether lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A study of archaeal enzymes involved in polar lipid synthesis linking amino acid sequence information, genomic contexts and lipid composition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. actascientific.com [actascientific.com]

- 11. PDB-101: Learn: Structural Biology Highlights: Archaeal Lipids [pdb101.rcsb.org]

- 12. Why archaeal membranes are more permeable than bacterial - Nanion Technologies [nanion.de]

- 13. Tetraether archaeal lipids promote long-term survival in extreme conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. sn-glycerol-1-phosphate dehydrogenase - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Stereochemistry of Glycerol-1-Phosphate in Archaeal Lipids

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The cell membrane represents a universal feature of life, yet its chemical foundation is starkly divided. The domains of Bacteria and Eukarya build their membranes upon a framework of fatty acids ester-linked to a sn-glycerol-3-phosphate (G3P) backbone. Archaea, in profound contrast, utilize isoprenoid chains ether-linked to the enantiomeric sn-glycerol-1-phosphate (G1P) backbone. This fundamental stereochemical distinction, known as the "lipid divide," is not a trivial variation but a deep evolutionary schism with significant implications for membrane biophysics, environmental adaptation, and the very definition of the archaeal domain. This guide provides a detailed examination of the stereochemistry of G1P in archaeal lipids, elucidating its biosynthesis, its functional significance in extremophiles, and the experimental methodologies required for its study.

The Great Divide: A Tale of Two Enantiomers

At the heart of the lipid divide lies the stereochemistry of the glycerol phosphate backbone. Glycerol itself is a prochiral molecule, but upon phosphorylation at the terminal primary alcohol groups, it yields one of two distinct enantiomers: sn-glycerol-1-phosphate or sn-glycerol-3-phosphate.[1][2][3] These molecules are non-superimposable mirror images of each other. While Bacteria and Eukarya exclusively use the G3P stereoisomer for their membrane phospholipids, Archaea are defined by their use of G1P.[3][4][5] This absolute stereochemical fidelity within each domain points to a divergence deep in evolutionary history, with the enzymes responsible for synthesizing these backbones having evolved independently.

Biosynthesis: The Stereospecific Reduction by G1P Dehydrogenase

The formation of the sn-glycerol-1-phosphate backbone is catalyzed by a single, key enzyme: sn-glycerol-1-phosphate dehydrogenase (G1PDH) .[6][7][8] This enzyme is phylogenetically distinct and non-homologous to the glycerol-3-phosphate dehydrogenases found in bacteria and eukaryotes.

The causality behind this stereospecificity lies in the enzyme's active site architecture. G1PDH catalyzes the NAD(P)H-dependent reduction of the achiral precursor, dihydroxyacetone phosphate (DHAP), a common intermediate in central carbon metabolism.[1][6][9][10] The enzyme binds DHAP and the hydride donor NAD(P)H in a specific orientation, forcing the hydride attack on one specific face of the carbonyl group, which results exclusively in the formation of the G1P enantiomer. The gene encoding G1PDH has been identified in all sequenced archaeal genomes and is considered a defining feature of the domain.[7]

A Tale of Two Pathways: Anabolic vs. Catabolic Glycerol Metabolism

A fascinating aspect of archaeal metabolism is the segregation of lipid biosynthesis (anabolism) from glycerol breakdown (catabolism) through the use of different glycerol phosphate enantiomers.[1][9][11] While G1P is the dedicated precursor for membrane lipids, heterotrophic archaea that utilize external glycerol as a carbon source metabolize it via the G3P pathway.[1][9]

This metabolic strategy involves two distinct sets of enzymes:

-

Catabolism : Exogenous glycerol is first phosphorylated by a glycerol kinase to sn-glycerol-3-phosphate. This G3P is then oxidized by a G3P dehydrogenase to DHAP, which can then enter central metabolism.[1]

-

Anabolism : The DHAP pool, whether from glycolysis or glycerol catabolism, is then available to the G1P dehydrogenase for the synthesis of G1P, channeling it exclusively into the lipid biosynthetic pathway.[1][9]

This elegant separation prevents a futile cycle of synthesis and degradation and allows for independent regulation of lipid synthesis and energy metabolism.

Assembly Line: Incorporation of G1P into Archaeal Lipids

The newly synthesized G1P molecule serves as the foundational scaffold upon which the rest of the archaeal lipid is constructed. The process proceeds through a series of enzymatic steps that are also unique to Archaea.

-

Isoprenoid Chain Synthesis : The hydrocarbon tails of archaeal lipids are not fatty acids but isoprenoids, synthesized via the mevalonate pathway.[12] The C20 (geranylgeranyl) or C25 building blocks are activated as diphosphates (e.g., GGPP).[13]

-

First Ether Bond Formation : Geranylgeranylglyceryl phosphate (GGGP) synthase catalyzes the formation of the first ether bond, linking one isoprenoid chain to the G1P backbone.[4]

-

Second Ether Bond Formation : A subsequent reaction attaches the second isoprenoid chain, forming 2,3-di-O-geranylgeranyl-sn-glycerol-1-phosphate.

-

Activation and Head Group Attachment : The resulting diether lipid is activated by CTP to form CDP-archaeol.[13][4][12] This activated precursor is then ready for the attachment of various polar head groups (e.g., inositol, serine, ethanolamine), a step catalyzed by CDP-alcohol phosphatidyltransferases.[12][8]

Functional Significance: Why Stereochemistry Matters

The unique G1P stereochemistry, in concert with ether linkages and isoprenoid chains, imparts extraordinary biophysical properties to archaeal membranes, enabling survival in the planet's most extreme environments.

-

Chemical Stability : Ether bonds are chemically far more resistant to hydrolysis than the ester bonds found in bacterial and eukaryotic lipids. This provides crucial stability at high temperatures and extreme pH.[14]

-

Thermal Resilience : The branched nature of the isoprenoid chains creates steric hindrance that restricts rotational motion, leading to a more rigid and stable membrane at high temperatures.[14][15]

-

Reduced Permeability : The dense packing of the branched isoprenoid tails significantly reduces the permeability of the membrane to protons and other ions.[14][15][16] This is a critical advantage for acidophiles living in low pH environments and for all cells needing to maintain a robust chemiosmotic gradient for energy production.[14]

-

Monolayer Formation : The G1P backbone is the anchor for tetraether lipids, where two G1P molecules are linked head-to-head by two C40 isoprenoid chains. These molecules span the entire membrane, forming a monolayer that is exceptionally rigid and resistant to heat-induced disruption.[5]

| Feature | Archaea | Bacteria / Eukarya |

| Glycerol Backbone | sn-Glycerol-1-Phosphate (G1P) | sn-Glycerol-3-Phosphate (G3P) |

| Hydrocarbon Linkage | Ether Bond | Ester Bond |

| Hydrocarbon Chains | Branched Isoprenoids (C20, C25, C40) | Straight-chain Fatty Acids (C16, C18) |

| Membrane Structure | Bilayer or Monolayer (Tetraethers) | Exclusively Bilayer |

| Key Enzyme | sn-Glycerol-1-Phosphate Dehydrogenase | sn-Glycerol-3-Phosphate Dehydrogenase |

Experimental Protocols

Protocol 1: Spectrophotometric Assay of sn-Glycerol-1-Phosphate Dehydrogenase (G1PDH) Activity

Principle: This protocol measures the activity of G1PDH by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NAD(P)H to NAD(P)⁺ as DHAP is reduced to G1P. The rate of NAD(P)H oxidation is directly proportional to the enzyme's activity.

Materials:

-

Cell-free extract from archaeal culture

-

Assay Buffer: 100 mM Tris-HCl, pH 7.5

-

Substrate: 10 mM Dihydroxyacetone phosphate (DHAP) stock solution

-

Cofactor: 10 mM NADH or NADPH stock solution

-

UV-transparent cuvettes

-

Spectrophotometer capable of reading at 340 nm

Methodology:

-

Preparation: Set the spectrophotometer to 340 nm and equilibrate the sample holder to the desired assay temperature (e.g., 60°C for a thermophile).

-

Reaction Mixture: In a 1 mL cuvette, prepare the following reaction mixture:

-

850 µL Assay Buffer

-

50 µL of 10 mM NADH/NADPH (final concentration 0.5 mM)

-

50 µL of cell-free extract (protein concentration should be optimized)

-

-

Baseline Reading: Mix gently by pipetting and place the cuvette in the spectrophotometer. Record the absorbance for 2-3 minutes to establish a stable baseline. This accounts for any non-specific oxidase activity in the extract.

-

Initiate Reaction: Remove the cuvette and initiate the reaction by adding 50 µL of 10 mM DHAP (final concentration 0.5 mM).

-

Data Acquisition: Immediately mix and return the cuvette to the spectrophotometer. Record the absorbance at 340 nm every 15 seconds for 5-10 minutes.

Self-Validating System & Controls:

-

Causality Check: The rate of absorbance decrease should be dependent on the amount of cell-free extract added. Doubling the extract should approximately double the rate.

-

No-Substrate Control (Trustworthiness): Run a parallel reaction containing all components except DHAP. No significant decrease in A340 should be observed after the initial baseline, confirming the activity is DHAP-dependent.

-

No-Enzyme Control: Run a reaction with buffer, cofactor, and substrate, but without the cell extract. This ensures the reaction is not spontaneous.

Protocol 2: Enzymatic Determination of Glycerol Phosphate Stereochemistry from Total Lipids

Principle: This protocol leverages the high stereospecificity of commercially available G3P dehydrogenase and purified G1PDH to identify the glycerol phosphate enantiomer released from hydrolyzed archaeal lipids.

Materials:

-

Lyophilized archaeal cells

-

Lipid Extraction Solvents: Chloroform, Methanol, Water (Bligh-Dyer method)

-

Hydrolysis Reagent: 2 M HCl in Methanol

-

Neutralization Reagent: 2 M NaOH

-

Enzymes: Commercially available G3P Dehydrogenase, purified G1PDH (from Protocol 1 or recombinant source)

-

Reaction Buffers for each enzyme

-

Cofactors: NAD⁺ for G3P-DH, NAD(P)⁺ for G1PDH

-

Hydrazine (to trap the DHAP product and drive the reaction)

Methodology:

-

Lipid Extraction: Perform a total lipid extraction from lyophilized cells using a standard Bligh-Dyer method. Dry the lipid extract under a stream of nitrogen.

-

Acid Hydrolysis: Resuspend the dried lipids in 2 M HCl/Methanol and heat at 90°C for 3 hours to cleave ether bonds and release the glycerol backbone.

-

Neutralization & Cleanup: Cool the sample, neutralize with NaOH, and remove precipitated salts by centrifugation. The supernatant contains the glycerol phosphate moiety.

-

Enzymatic Assays (run in parallel):

-

Assay A (Test for G3P): In a cuvette, mix G3P-DH buffer, NAD⁺, hydrazine, and an aliquot of the hydrolyzed lipid sample. Monitor for an increase in absorbance at 340 nm (NADH production).

-

Assay B (Test for G1P): In a separate cuvette, mix G1PDH buffer, NAD(P)⁺, hydrazine, and an aliquot of the hydrolyzed lipid sample. Monitor for an increase in absorbance at 340 nm (NAD(P)H production).

-

Self-Validating System & Controls:

-

Positive Controls (Authoritative Grounding): Run authentic standards of sn-G1P and sn-G3P through the assay. Assay A should only show a reaction with the G3P standard, and Assay B only with the G1P standard.

-

Negative Biological Control: Perform the entire protocol on lipids extracted from E. coli. The hydrolysate should only yield a positive result in Assay A, confirming the presence of G3P.

-

Trustworthiness: The archaeal sample should yield a strong signal in Assay B and a negligible signal in Assay A, definitively identifying the backbone as sn-glycerol-1-phosphate.

Conclusion and Future Directions

The stereochemistry of glycerol-1-phosphate is a cornerstone of archaeal biology. It is not merely a structural quirk but the result of a unique enzymatic pathway that dictates the architecture and remarkable biophysical properties of archaeal membranes. This fundamental difference from Bacteria and Eukarya, the "lipid divide," provides a powerful phylogenetic marker and a testament to the diverse evolutionary strategies for creating a stable cell barrier. For drug development professionals, the enzymes in the G1P biosynthetic pathway, such as G1PDH and GGGP synthase, represent highly specific and promising targets for novel antimicrobial agents against pathogenic archaea (e.g., methanogens implicated in periodontal disease). Furthermore, the exceptional stability of liposomes formed from archaeal lipids ("archaeosomes") offers exciting opportunities in biotechnology for creating robust vesicles for drug delivery and enzyme encapsulation.[15][16][17] A thorough understanding of the stereochemistry and biosynthesis of G1P is therefore essential for advancing our knowledge of the third domain of life and harnessing its unique biochemistry for future applications.

References

- Wikipedia. sn-glycerol-1-phosphate dehydrogenase.

- Koga, Y., & Morii, H. (2007). Biosynthesis of Ether-Type Polar Lipids in Archaea and Evolutionary Considerations. Microbiology and Molecular Biology Reviews, 71(1), 97-120.

- American Society for Microbiology. (2007). Biosynthesis of Ether-Type Polar Lipids in Archaea and Evolutionary Considerations. Microbiology and Molecular Biology Reviews.

- Nishihara, M., & Koga, Y. (1997). sn-Glycerol-1-Phosphate-Forming Activities in Archaea: Separation of Archaeal Phospholipid Biosynthesis and Glycerol Catabolism by Glycerophosphate Enantiomers. Journal of Bacteriology, 179(8), 2636-2640.

- Jain, S., Caforio, A., & Driessen, A. J. M. (2014). Biosynthesis of archaeal membrane ether lipids. Frontiers in Microbiology, 5, 641.

- Ronimus, R. S., & Koga, Y. (2015). Structure and Evolution of the Archaeal Lipid Synthesis Enzyme sn-Glycerol-1-phosphate Dehydrogenase. Journal of Biological Chemistry, 290(35), 21446-21459.

- Nishihara, M., & Koga, Y. (1997). sn-glycerol-1-phosphate-forming activities in Archaea: separation of archaeal phospholipid biosynthesis and glycerol catabolism by glycerophosphate enantiomers. PubMed.

- Jain, S., Caforio, A., & Driessen, A. J. M. (2014). Biosynthesis of archaeal membrane ether lipids. PubMed Central.

- Semantic Scholar. (1997). sn-Glycerol-1-Phosphate-Forming Activities in Archaea: Separation of Archaeal Phospholipid Biosynthesis and Glycerol Catabolism by Glycerophosphate Enantiomers.

- ResearchGate. (2014). (PDF) Biosynthesis of archaeal membrane ether lipids.

- Al-Lal, A. M., & Laradji, M. (2018). Thermal conductivity and rectification in asymmetric archaeal lipid membranes. PubMed.

- Wikipedia. Glycerol 3-phosphate.

- Garabagi, F., & Al-Lal, A. M. (2012). Self-assembly and biophysical properties of archaeal lipids. Biochemical Society Transactions, 40(4), 811-816.

- ResearchGate. (2017). Two enantiomers of glycerol-phosphate make the backbone of the lipid bilayer in biological membranes. Bacteria and Eukarya use sn-glycerol-3-phosphate while Archaea use sn-glycerol-1-phosphate.

- Wikipedia. Glycerophospholipid.

- Caforio, A., & Driessen, A. J. M. (2017). Archaeal phospholipids: Structural properties and biosynthesis. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1862(11), 1325-1339.

- Salvador-Castell, M., et al. (2021). Non-Polar Lipids as Regulators of Membrane Properties in Archaeal Lipid Bilayer Mimics. International Journal of Molecular Sciences, 22(11), 6087.

- Salvador-Castell, M., et al. (2021). Non-Polar Lipids as Regulators of Membrane Properties in Archaeal Lipid Bilayer Mimics. PubMed Central.

- ResearchGate. (2023). Characteristics of archaeal polar lipids. Archaeal phospholipids are...

- Bionity. Glycerophospholipid.

- Wikipedia. Glycerol 1-phosphate.

- Akanuma, S., et al. (2016). Birth of Archaeal Cells: Molecular Phylogenetic Analyses of G1P Dehydrogenase, G3P Dehydrogenases, and Glycerol Kinase Suggest Derived Features of Archaeal Membranes Having G1P Polar Lipids. Archaea, 2016, 8152389.

- Wikipedia. Archaeol.

- ResearchGate. (2016). Birth of Archaeal Cells: Molecular Phylogenetic Analyses of G1P Dehydrogenase, G3P Dehydrogenases, and Glycerol Kinase Suggest Derived Features of Archaeal Membranes Having G1P Polar Lipids.

- Lamosa, P., et al. (2016). Glycerol Phosphate Cytidylyltransferase Stereospecificity Is Key to Understanding the Distinct Stereochemical Compositions of Glycerophosphoinositol in Bacteria and Archaea. Applied and Environmental Microbiology, 82(24), 7234-7241.

- Lamosa, P., et al. (2016). Glycerol Phosphate Cytidylyltransferase Stereospecificity Is Key to Understanding the Distinct Stereochemical Compositions of Glycerophosphoinositol in Bacteria and Archaea. National Institutes of Health.

- Akanuma, S., et al. (2016). Birth of Archaeal Cells: Molecular Phylogenetic Analyses of G1P Dehydrogenase, G3P Dehydrogenases, and Glycerol Kinase Suggest Derived Features of Archaeal Membranes Having G1P Polar Lipids. PubMed.

Sources

- 1. sn-Glycerol-1-Phosphate-Forming Activities in Archaea: Separation of Archaeal Phospholipid Biosynthesis and Glycerol Catabolism by Glycerophosphate Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glycerol 3-phosphate - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Biosynthesis of archaeal membrane ether lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glycerophospholipid - Wikipedia [en.wikipedia.org]

- 6. Structure and Evolution of the Archaeal Lipid Synthesis Enzyme sn-Glycerol-1-phosphate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sn-glycerol-1-phosphate dehydrogenase - Wikipedia [en.wikipedia.org]

- 8. journals.asm.org [journals.asm.org]

- 9. sn-glycerol-1-phosphate-forming activities in Archaea: separation of archaeal phospholipid biosynthesis and glycerol catabolism by glycerophosphate enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Glycerol 1-phosphate - Wikipedia [en.wikipedia.org]

- 11. [PDF] sn-Glycerol-1-Phosphate-Forming Activities in Archaea: Separation of Archaeal Phospholipid Biosynthesis and Glycerol Catabolism by Glycerophosphate Enantiomers | Semantic Scholar [semanticscholar.org]

- 12. Biosynthesis of Ether-Type Polar Lipids in Archaea and Evolutionary Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Biosynthesis of archaeal membrane ether lipids [frontiersin.org]

- 14. research.rug.nl [research.rug.nl]

- 15. portlandpress.com [portlandpress.com]

- 16. mdpi.com [mdpi.com]

- 17. Non-Polar Lipids as Regulators of Membrane Properties in Archaeal Lipid Bilayer Mimics - PubMed [pubmed.ncbi.nlm.nih.gov]

The Archaeal Anomaly: A Technical Guide to the Function and Significance of Glycerol-1-Phosphate Dehydrogenase

Abstract

The fundamental divergence in membrane lipid composition between Archaea and the other two domains of life, Bacteria and Eukarya, represents a fascinating evolutionary enigma and a frontier for novel biotechnological and therapeutic development. At the heart of this "lipid divide" lies the enzyme sn-glycerol-1-phosphate dehydrogenase (G1PDH). This guide provides an in-depth technical exploration of the multifaceted role of G1PDH in archaeal physiology, with a particular focus on its function in the biosynthesis of their unique ether-linked isoprenoid lipids. We will delve into the enzyme's structure, catalytic mechanism, and metabolic significance, offering field-proven insights and detailed experimental protocols for its study. This document is intended for researchers, scientists, and drug development professionals seeking to understand and exploit the unique biochemistry of Archaea.

Introduction: The Archaeal Membrane and the Centrality of G1PDH

All cellular life is defined by the presence of a membrane that separates the internal cellular environment from the external world.[1] While Bacteria and Eukarya utilize fatty acids ester-linked to a sn-glycerol-3-phosphate (G3P) backbone, Archaea have evolved a distinct membrane architecture.[1][2][3] Their membranes are composed of isoprenoid chains linked to a sn-glycerol-1-phosphate (G1P) backbone via ether bonds.[1][2][3][4][5] This fundamental difference in stereochemistry and linkage imparts archaeal membranes with exceptional stability, allowing them to thrive in extreme environments.

The enzyme responsible for establishing this unique stereochemistry is sn-glycerol-1-phosphate dehydrogenase (G1PDH) .[1][4][5][6][7] G1PDH catalyzes the stereospecific reduction of dihydroxyacetone phosphate (DHAP) to G1P, the foundational building block of all archaeal phospholipids.[1][6][7][8] This initial step in the lipid biosynthetic pathway is a critical determinant of archaeal identity and survival. Understanding the function of G1PDH is therefore paramount to comprehending archaeal biology and evolution.

Biochemical and Structural Characteristics of Archaeal G1PDH

Archaeal G1PDH is a NAD(P)H-dependent oxidoreductase that exhibits distinct structural and mechanistic features compared to its bacterial and eukaryotic counterparts that produce G3P.[1][6][7]

Catalytic Mechanism and Stereospecificity

The key function of archaeal G1PDH is the stereospecific transfer of a hydride ion from NAD(P)H to the re-face of the C2 carbonyl of DHAP. This results in the formation of G1P, the (S)-enantiomer of glycerophosphate.[1][5][7] In contrast, bacterial and eukaryotic G3P dehydrogenases transfer the hydride to the si-face, yielding G3P, the (R)-enantiomer.[7]

The catalytic mechanism of archaeal G1PDH has been elucidated through structural studies of the enzyme from the hyperthermophilic methanogen Methanocaldococcus jannaschii.[1][5] These studies have revealed the presence of a catalytic zinc ion (Zn²⁺) in the active site, which plays a crucial role in coordinating the substrate and facilitating catalysis.[1][5][7] The reaction proceeds via a pro-R hydrogen transfer from the nicotinamide coenzyme.[1][5]

Enzyme Structure and Cofactor Binding

The crystal structure of M. jannaschii G1PDH has shown that it belongs to the superfamily of iron-dependent alcohol dehydrogenases.[1] The enzyme binds both the substrate (DHAP) and the cofactor (NADPH) in a specific orientation that ensures the correct stereochemical outcome of the reaction.[1][5] The preference for NADPH over NADH in some archaeal G1PDHs is attributed to specific amino acid residues, such as a glycine residue that creates a pocket to accommodate the 2'-phosphate group of NADPH.[1]

The Role of G1PDH in Archaeal Metabolism

G1PDH is a linchpin enzyme that connects central carbon metabolism to the specialized pathway of ether lipid biosynthesis.

Integration with Central Carbon Metabolism

The substrate for G1PDH, dihydroxyacetone phosphate (DHAP), is a key intermediate in glycolysis and gluconeogenesis.[8] This positions G1PDH at a critical metabolic juncture, diverting carbon flux from central metabolism towards the synthesis of the archaeal membrane. In autotrophic archaea, DHAP is synthesized from CO₂ fixation, directly linking carbon assimilation to lipid production.[9] In heterotrophic archaea, DHAP can be derived from the catabolism of various organic substrates.[9]

The Gateway to Ether Lipid Biosynthesis

The G1P produced by G1PDH serves as the acceptor molecule for the subsequent steps in the archaeal lipid biosynthetic pathway.[6][7] This pathway involves a series of unique enzymes that catalyze the attachment of isoprenoid chains via ether linkages. The major steps following G1P synthesis are:

-

Geranylgeranylglyceryl phosphate (GGGP) synthesis: The isoprenoid donor, geranylgeranyl pyrophosphate (GGPP), is attached to the sn-3 position of G1P.[6][7]

-

Digeranylgeranylglyceryl phosphate (DGGGP) synthesis: A second GGPP molecule is attached to the sn-2 position of GGGP.

-

CDP-archaeol synthesis: The phosphate head group is activated with CTP to form CDP-archaeol, a key intermediate for the attachment of polar head groups.[6][7]

This pathway, initiated by G1PDH, ultimately leads to the formation of the diverse array of diether and tetraether lipids that constitute the archaeal membrane.

Experimental Analysis of G1PDH Function

The study of archaeal G1PDH requires robust experimental methodologies to characterize its activity and kinetics.

G1PDH Activity Assay

A continuous spectrophotometric assay is commonly used to measure G1PDH activity.[1] This assay monitors the oxidation of NAD(P)H to NAD(P)⁺ at 340 nm.

Principle: The decrease in absorbance at 340 nm is directly proportional to the rate of NAD(P)H consumption, and thus to the G1PDH activity.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM Bistris propane, pH 7.8), a divalent cation (e.g., 0.1 mM ZnCl₂), and the substrate dihydroxyacetone phosphate (DHAP) at a saturating concentration (e.g., 3 mM).[1]

-

Cofactor Addition: Add the cofactor, NADPH or NADH, to a final concentration of 0.15 mM.[1]

-

Pre-incubation: Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 65°C for enzymes from thermophiles).[1]

-

Initiation of Reaction: Initiate the reaction by adding a known amount of purified G1PDH enzyme or cell-free extract.

-

Spectrophotometric Monitoring: Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer with a thermostatted cuvette holder.

-

Calculation of Activity: Calculate the enzyme activity using the molar extinction coefficient of NAD(P)H (6220 M⁻¹cm⁻¹ at 340 nm). One unit of G1PDH activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NAD(P)H per minute under the specified conditions.

Kinetic Parameter Determination

To determine the kinetic parameters (Kₘ and Vₘₐₓ) for DHAP and NAD(P)H, the assay is performed with varying concentrations of one substrate while keeping the other at a saturating concentration.[1]

-

For DHAP kinetics: Vary the concentration of DHAP (e.g., 0.05–20.0 mM) while maintaining a constant, saturating concentration of NAD(P)H (e.g., 0.15 mM).[1]

-

For NAD(P)H kinetics: Vary the concentration of NAD(P)H (e.g., 0.035–0.3 mM) with a constant, saturating concentration of DHAP (e.g., 10 mM).[1]

The initial rates are then plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation to determine the kinetic constants.

Metal Ion Dependence

To investigate the role of metal ions, the enzyme can be treated with a chelating agent like EDTA to remove any bound metals.[1] The activity can then be measured in the presence of various divalent cations (e.g., Zn²⁺, Mg²⁺, Mn²⁺) to identify the specific metal cofactor required for activity.[1]

Comparative Analysis and Evolutionary Significance

The stark difference between the G1P-based lipids of Archaea and the G3P-based lipids of Bacteria and Eukarya, known as the "lipid divide," has profound evolutionary implications.[8] The enzymes G1PDH and G3P dehydrogenase are not homologous, suggesting that they evolved independently.[6][7] This has led to several hypotheses regarding the nature of the last universal common ancestor (LUCA), with some proposing that LUCA may have had a "mixed" membrane containing both types of lipids.[10]

The study of G1PDH provides crucial insights into the early evolution of cellular life and the establishment of the three domains.

Applications in Biotechnology and Drug Development

The unique biochemistry of the archaeal lipid biosynthetic pathway, with G1PDH as its gatekeeper, presents opportunities for biotechnological and therapeutic applications.

-

Novel Antimicrobials: As G1PDH is essential for archaea and absent in humans, it represents a potential target for the development of novel anti-archaeal drugs. This is particularly relevant for targeting methanogenic archaea in the human gut, which have been implicated in various diseases.

-

Biotechnological Production of Archaeal Lipids: The unique stability of archaeal lipids makes them attractive for applications in drug delivery (liposomes) and as adjuvants in vaccines. The heterologous expression of the archaeal lipid biosynthetic pathway, including G1PDH, in organisms like E. coli is an active area of research for the sustainable production of these valuable molecules.[11]

Conclusion

Glycerol-1-phosphate dehydrogenase is a cornerstone of archaeal biology, defining the stereochemistry of their membrane lipids and enabling their survival in some of the most extreme environments on Earth. Its unique structure, catalytic mechanism, and central metabolic position make it a fascinating subject of study with significant implications for our understanding of evolution and for the development of novel biotechnologies. This guide has provided a comprehensive overview of the function of archaeal G1PDH, from its molecular mechanics to its practical applications, equipping researchers and developers with the foundational knowledge to explore this remarkable enzyme further.

Diagrams

Figure 1. Overview of the archaeal ether lipid biosynthetic pathway, highlighting the central role of G1PDH.

Figure 2. Experimental workflow for the spectrophotometric assay of G1PDH activity.

Data Summary

| Enzyme | Organism | Substrate | Kₘ (mM) | Cofactor | Kₘ (mM) | Optimal pH | Optimal Temp. (°C) | Reference |

| G1PDH | Methanocaldococcus jannaschii | DHAP | 0.33 ± 0.03 | NADPH | 0.054 ± 0.003 | 7.8 | 65 | [1] |

| G1PDH | Methanocaldococcus jannaschii | DHAP | 0.33 ± 0.03 | NADH | 0.17 ± 0.01 | 7.8 | 65 | [1] |

References

- Ronimus, R. S., et al. (2015). Structure and Evolution of the Archaeal Lipid Synthesis Enzyme sn-Glycerol-1-phosphate Dehydrogenase. Journal of Biological Chemistry, 290(35), 21423–21437. [Link]

- Caforio, A., & Driessen, A. J. (2017). Biosynthesis of archaeal membrane ether lipids. Frontiers in Microbiology, 8, 128. [Link]

- Ronimus, R. S., et al. (2015). Structure and Evolution of the Archaeal Lipid Synthesis Enzyme sn-Glycerol-1-phosphate Dehydrogenase. PubMed, 26175150. [Link]

- Jain, S., Caforio, A., & Driessen, A. J. M. (2014). Biosynthesis of archaeal membrane ether lipids. Frontiers in Microbiology, 5, 641. [Link]

- Jain, S., Caforio, A., & Driessen, A. J. M. (2014). Biosynthesis of archaeal membrane ether lipids. PMC, PMC4255458. [Link]

- Villanueva, L., et al. (2021). Structural basis and evolutionary pathways of glycerol-1-phosphate transport in marine bacteria. PNAS, 118(11), e2020261118. [Link]

- Koga, Y., & Morii, H. (2007). Glycerol metabolism and lipid biosynthesis in archaea. The reactions separating the catabolic and anabolic pathways are mediated by G-1-P and G-3-P.

- Akanuma, S., et al. (2013). Birth of Archaeal Cells: Molecular Phylogenetic Analyses of G1P Dehydrogenase, G3P Dehydrogenases, and Glycerol Kinase Suggest Derived Features of Archaeal Membranes Having G1P Polar Lipids.

- Nishihara, M., & Koga, Y. (1997).

- Lumen Learning. Archaea vs. Bacteria. Biology for Majors II. [Link]

- Rattray, J. E., et al. (2021). Optimizing Archaeal Lipid Biosynthesis in Escherichia coli. ACS Synthetic Biology, 10(9), 2275–2285. [Link]

- YouTube. (2019). Archaea, Bacteria, Eukarya. [Link]

- MDPI. (2023). Archaeal Lipids: Extraction, Separation, and Identification via Natural Product Chemistry Perspective. Molecules, 28(14), 5439. [Link]

- Wikipedia. (2023).

- Organismal Biology. Early Life on Earth & Prokaryotes: Bacteria & Archaea. [Link]

- University of Groningen. (2022). The catalytic and structural basis of archaeal glycerophospholipid biosynthesis. [Link]

- protocols.io. (2022).

- ResearchGate. (2014). Biosynthesis of archaeal membrane ether lipids. [Link]

- protocols.io. (2024). Lysosomal GCase (glucocerebrosidase) activity assay. [Link]

- Study.com. Archaea vs. Bacteria | Overview, Similarities & Differences. [Link]

- YouTube. (2021). Cell Structure - Bacteria (and Archaea) vs Eukaryota. [Link]

Sources

- 1. Structure and Evolution of the Archaeal Lipid Synthesis Enzyme sn-Glycerol-1-phosphate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Archaea vs. Bacteria | Biology for Majors II [courses.lumenlearning.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Structure and Evolution of the Archaeal Lipid Synthesis Enzyme sn-Glycerol-1-phosphate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Biosynthesis of archaeal membrane ether lipids [frontiersin.org]

- 7. Biosynthesis of archaeal membrane ether lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glycerol 1-phosphate - Wikipedia [en.wikipedia.org]

- 9. sn-Glycerol-1-Phosphate-Forming Activities in Archaea: Separation of Archaeal Phospholipid Biosynthesis and Glycerol Catabolism by Glycerophosphate Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

Unveiling a Novel Modification: A Technical Guide to the Discovery and Analysis of Glyceryl 1-Phosphate in Mammalian Glycans

Abstract

For decades, the intricate world of mammalian glycosylation has been a focal point of research, revealing a stunning diversity of structures that play pivotal roles in health and disease. This technical guide delves into a relatively recent and significant discovery: the identification of glyceryl 1-phosphate (G1P) as a modification of mammalian glycans. Initially observed in 2016 as a variant of O-mannosyl glycans on α-dystroglycan (α-DG), this finding has opened new avenues for understanding the functional complexity of glycoproteins.[1] This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, the biosynthetic pathways involved, and detailed analytical methodologies for the characterization of this unique post-translational modification. We will explore the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative scientific literature.

Introduction: A Paradigm Shift in Mammalian Glycobiology

The discovery of glycerol phosphate (GroP) on mammalian glycans, specifically as a modification of O-mannosyl glycans on α-dystroglycan, represented a significant advancement in our understanding of protein glycosylation.[1] Prior to this, GroP-containing glycans were primarily associated with bacterial cell surface polymers, such as teichoic acids. Its identification in mammals hinted at a previously unappreciated layer of regulatory complexity in glycoprotein function.

α-Dystroglycan is a crucial component of the dystrophin-glycoprotein complex (DGC), which forms a mechanical link between the extracellular matrix and the actin cytoskeleton. This linkage is vital for maintaining the structural integrity of muscle cells. The functional glycosylation of α-DG is essential for its ability to bind to extracellular matrix proteins like laminin. Disruptions in this glycosylation are the underlying cause of a group of congenital muscular dystrophies known as dystroglycanopathies. The discovery of a novel G1P modification on these functionally critical glycans immediately raised questions about its role in both normal physiology and the pathology of these devastating diseases.

This guide will navigate the scientific journey of this discovery, from the initial observations to the sophisticated analytical techniques required for its study. We will provide the "why" behind the "how," empowering researchers to not only replicate these methods but also to adapt and innovate upon them.

The Heart of the Matter: Biosynthesis of the Glyceryl Phosphate Donor

The presence of a glyceryl phosphate moiety on a glycan necessitates a donor molecule. In mammals, this donor has been identified as CDP-glycerol. The biosynthesis of CDP-glycerol is a critical prerequisite for the transfer of glyceryl phosphate to the glycan chain.

The Key Enzyme: PCYT2

The synthesis of CDP-glycerol in mammalian cells is catalyzed by the enzyme phosphate cytidylyltransferase 2 (PCYT2).[2] This enzyme utilizes cytidine triphosphate (CTP) and glycerol-3-phosphate (Gro3P) as substrates to produce CDP-glycerol.[2] Interestingly, PCYT2 is also known for its role in the synthesis of CDP-ethanolamine, a key step in the biosynthesis of phosphatidylethanolamine, a major component of cell membranes. This dual functionality of PCYT2 highlights its central role in cellular metabolism, linking phospholipid synthesis with protein glycosylation.

Metabolic Intersection: The Source of Glycerol-3-Phosphate

Glycerol-3-phosphate, the precursor for CDP-glycerol synthesis, occupies a central position in cellular metabolism, at the crossroads of glycolysis, lipid synthesis, and energy metabolism. It can be synthesized through two primary routes:

-

From Glycolysis: The glycolytic intermediate dihydroxyacetone phosphate (DHAP) can be reduced to glycerol-3-phosphate by the enzyme glycerol-3-phosphate dehydrogenase.

-

From Glycerol: Free glycerol can be phosphorylated to glycerol-3-phosphate by glycerol kinase.

This metabolic flexibility ensures a steady supply of glycerol-3-phosphate for various cellular processes, including the newly discovered pathway of glycan modification.

Caption: Biosynthetic pathway of this compound modification on mammalian glycans.

Analytical Workflow: From Glycoprotein to Characterized Modification

The identification and characterization of this compound on α-dystroglycan requires a sophisticated analytical workflow that combines careful sample preparation with high-resolution mass spectrometry. The lability of the phosphate group presents a significant challenge, necessitating methods that preserve this modification throughout the analytical process.

Caption: General analytical workflow for the characterization of this compound on glycans.

Step-by-Step Experimental Protocols

Standard methods for O-glycan release, such as reductive β-elimination, are often performed under harsh alkaline conditions that can lead to the cleavage of phosphate groups. Therefore, a modified or alternative approach is necessary.

-

Enzymatic Digestion of the Protein Backbone:

-

Start with purified α-dystroglycan.

-

Denature the protein by heating at 95°C for 5 minutes in a buffer containing 0.1% Rapigest SF or a similar MS-compatible surfactant.

-

Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 60°C for 30 minutes.

-

Alkylate cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

-

Digest the protein with a protease such as trypsin or chymotrypsin overnight at 37°C. The choice of protease should be guided by the in-silico digest of the protein to generate glycopeptides of a suitable size for MS analysis.

-

-

Enrichment of Glycopeptides:

-

Following digestion, enrich for glycopeptides using a method such as hydrophilic interaction liquid chromatography (HILIC) solid-phase extraction (SPE). This step removes non-glycosylated peptides, which can suppress the ionization of glycopeptides in the mass spectrometer.

-

-

Liquid Chromatography Separation:

-

Employ a HILIC column for the separation of glycopeptides. HILIC is well-suited for the separation of polar molecules like glycans.

-

Use a binary solvent system with a gradient of increasing aqueous buffer (e.g., ammonium formate in water) in an organic solvent (e.g., acetonitrile). This will elute the glycopeptides based on their hydrophilicity.

-

-

Mass Spectrometry Analysis:

-

Couple the LC system to a high-resolution mass spectrometer, such as an Orbitrap or Q-TOF instrument, equipped with an electrospray ionization (ESI) source.

-

Operate the mass spectrometer in negative ion mode, as the phosphate group will carry a negative charge.

-

Acquire data in a data-dependent manner, where the most abundant ions in a full MS scan are automatically selected for fragmentation (MS/MS).

-

Utilize a fragmentation method such as higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID) to generate fragment ions that can be used to determine the sequence of the peptide and the structure of the glycan.

-

Data Interpretation: Identifying the Signature of this compound

The key to identifying the this compound modification is to look for specific mass signatures in the MS/MS spectra.

-

Parent Ion Mass: The mass of the intact glycopeptide will be increased by the mass of the this compound moiety (172.01 Da).

-

Fragment Ions: In the MS/MS spectrum, look for a neutral loss of 172.01 Da from the parent ion, corresponding to the loss of the this compound group. Additionally, look for oxonium ions characteristic of the glycan structure. A specific fragment ion corresponding to the this compound itself may also be observed at m/z 171.00.

Quantitative Analysis

For quantitative analysis, stable isotope labeling can be employed. This can be achieved by metabolically labeling cells with a heavy isotope-labeled precursor of glycerol or by chemical labeling of the released glycans. By comparing the peak intensities of the light (unlabeled) and heavy (labeled) forms of the glycopeptide, the relative abundance of the this compound modification can be determined.

| Parameter | Value | Source |

| Mass of this compound | 172.01 Da | Theoretical |

| MS/MS Neutral Loss | 172.01 Da | [1] |

| Characteristic Fragment Ion | m/z 171.00 | [1] |

Functional Implications and Future Directions

The discovery of this compound on α-dystroglycan has profound implications for our understanding of its function and the pathogenesis of dystroglycanopathies. The addition of a negatively charged phosphate group to the glycan could significantly alter its conformation and its interaction with binding partners like laminin.

Future research in this area will likely focus on:

-

Elucidating the precise role of G1P in α-dystroglycan function: Does this modification enhance or inhibit laminin binding? Is it involved in signaling pathways?

-

Investigating the regulation of PCYT2 activity: How is the synthesis of CDP-glycerol controlled, and how does this impact the glycosylation of α-dystroglycan?

-

Screening for G1P modifications on other glycoproteins: Is this a widespread modification, or is it specific to α-dystroglycan?

-

Developing therapeutic strategies: Could targeting the enzymes involved in this pathway offer new therapeutic avenues for the treatment of dystroglycanopathies?

Conclusion

The identification of this compound as a novel modification of mammalian glycans is a testament to the power of modern analytical techniques and the ever-evolving landscape of glycobiology. This discovery has not only added a new layer of complexity to our understanding of protein glycosylation but has also opened up exciting new avenues of research with the potential to impact human health. The methodologies and insights provided in this technical guide are intended to equip researchers with the knowledge and tools necessary to explore this fascinating new area of study.

References

- Direct Mapping of Additional Modifications on Phosphorylated O-glycans of α-Dystroglycan by Mass Spectrometry Analysis in Conjunction with Knocking Out of Causative Genes for Dystroglycanop

- Glycoproteomic characterization of recombinant mouse α-dystroglycan. Plos One.

- Mass Spectrometry of Glycans. Sigma-Aldrich.

- Mass Spectrometry Strategies for O-Glycoproteomics. (2024). PMC.

- Protein sequence of human α-dystroglycan and the position of the O-glycan attachment sites.

- Quantitative analysis of glycerophospholipids by LC-MS: acquisition, data handling, and interpret

- Simultaneous Quantification of Cardiolipin, Bis(monoacylglycero)phosphate and their Precursors by Hydrophilic Interaction LC−MS/MS Including Correction of Isotopic Overlap. (2010).

Sources

- 1. Direct Mapping of Additional Modifications on Phosphorylated O-glycans of α-Dystroglycan by Mass Spectrometry Analysis in Conjunction with Knocking Out of Causative Genes for Dystroglycanopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. EP2389348B1 - Process for the synthesis of beta glycerol phosphate - Google Patents [patents.google.com]

The Central Role of Glycerol-1-Phosphate in the Genesis of Archaeal Core Lipids: A Technical Guide to the Biosynthesis of Archaeol and Caldarchaeol

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The unique composition of archaeal cell membranes, characterized by ether-linked isoprenoid chains attached to a glycerol-1-phosphate (G1P) backbone, is a defining feature of this domain of life and a key factor in their ability to thrive in extreme environments.[1][2] This in-depth technical guide elucidates the pivotal role of G1P in the biosynthesis of the two principal archaeal core lipids: the diether archaeol and the tetraether caldarchaeol. We will dissect the enzymatic cascade that initiates with the stereospecific formation of G1P, detail the subsequent prenylation reactions leading to archaeol, and explore the recently uncovered mechanism for the head-to-head condensation of archaeol derivatives to form the membrane-spanning caldarchaeol. This guide is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of these pathways, including detailed experimental protocols for the characterization of the key enzymes involved.

Introduction: The Archaeal Lipid Divide and the Primacy of G1P

A fundamental distinction between archaea and the other two domains of life, bacteria and eukarya, lies in the structure of their membrane lipids. While bacteria and eukarya utilize fatty acids ester-linked to a glycerol-3-phosphate (G3P) backbone, archaeal membranes are constructed from isoprenoid chains ether-linked to the enantiomeric G1P.[1][2][3] This "lipid divide" has profound implications for membrane fluidity, permeability, and stability, particularly under extreme conditions of temperature, pH, and salinity.[1][2]

The stereochemistry of the glycerol backbone is the initial and most critical determinant in the biosynthesis of these unique lipids. The formation of G1P is the committed step that channels metabolic precursors into the archaeal lipid pathway, making it a central point of regulation and a key area of study for understanding archaeal biology and evolution.[4][5][6]

The Biosynthetic Pathway of Archaeol: A Stepwise Elucidation

The synthesis of archaeol, the fundamental diether core lipid, is a well-characterized enzymatic process. It begins with the formation of the G1P backbone and proceeds through two sequential ether bond formations with geranylgeranyl pyrophosphate (GGPP), a C20 isoprenoid.

The Genesis of the Backbone: Glycerol-1-Phosphate Dehydrogenase (G1PDH)

The journey to archaeol commences with the reduction of the glycolytic intermediate dihydroxyacetone phosphate (DHAP). This reaction is catalyzed by the NAD(P)H-dependent enzyme glycerol-1-phosphate dehydrogenase (G1PDH) , which stereospecifically produces G1P.[4][5] This enzyme is a member of the iron-dependent alcohol dehydrogenase and dehydroquinate synthase superfamily and is structurally distinct from the G3P dehydrogenase found in bacteria and eukarya.[4]

Diagram: The Archaeol Biosynthesis Pathway

Caption: The enzymatic cascade for the biosynthesis of archaeol.

The First Ether Bond: Geranylgeranylglyceryl Phosphate Synthase (GGGPS)

The initial ether linkage is forged by the enzyme geranylgeranylglyceryl phosphate synthase (GGGPS) . This enzyme catalyzes the transfer of a geranylgeranyl group from GGPP to the sn-1 position of G1P, forming geranylgeranylglyceryl phosphate (GGGP).[1][7][8] GGGPS exhibits a high degree of specificity for G1P, thus reinforcing the stereochemical identity of archaeal lipids.[8]

The Second Ether Bond: Digeranylgeranylglyceryl Phosphate Synthase (DGGGPS)

The final step in the formation of the unsaturated archaeol core is catalyzed by digeranylgeranylglyceryl phosphate synthase (DGGGPS) . This membrane-associated enzyme facilitates the attachment of a second geranylgeranyl group from GGPP to the sn-2 position of GGGP, yielding digeranylgeranylglyceryl phosphate (DGGGP).[1][7]

Saturation of the Isoprenoid Chains

In many archaea, the isoprenoid chains of DGGGP are subsequently reduced to their fully saturated phytanyl counterparts by a geranylgeranyl reductase (GGR) , resulting in the mature archaeol.

The Enigmatic Formation of Caldarchaeol: A Recent Breakthrough

Caldarchaeol is a tetraether lipid formed by the head-to-head covalent linkage of the phytanyl chains of two archaeol molecules. This creates a membrane-spanning monolayer that provides exceptional stability in hyperthermophilic archaea. For decades, the enzymatic machinery responsible for this remarkable C-C bond formation remained a mystery.

Recent groundbreaking research has identified a radical S-adenosylmethionine (SAM) enzyme , now termed tetraether synthase (Tes) , from Methanocaldococcus jannaschii (encoded by the gene mj0619) as the catalyst for this reaction.[9][10] This enzyme utilizes a complex mechanism involving iron-sulfur clusters to generate a radical intermediate on the terminal methyl group of the phytanyl chain, facilitating the unprecedented coupling of two inert sp3-hybridized carbons.[9][10]

Diagram: The Caldarchaeol Biosynthesis Pathway

Caption: The head-to-head condensation of archaeol to form caldarchaeol.

Experimental Protocols for the Study of Archaeal Lipid Biosynthesis

The following section provides detailed, step-by-step methodologies for the expression, purification, and functional characterization of the key enzymes in the archaeol and caldarchaeol biosynthetic pathways.

Recombinant Expression and Purification of Archaeal Enzymes in E. coli

The heterologous expression of archaeal enzymes in Escherichia coli is a common and effective method for obtaining sufficient quantities of purified protein for biochemical studies.

Step-by-Step Methodology:

-

Gene Cloning: The gene of interest (e.g., g1pdh, gggps, dgggps, or tes) is amplified from archaeal genomic DNA by PCR and cloned into a suitable E. coli expression vector, often containing a polyhistidine (His6) tag for affinity purification (e.g., pET series vectors).

-

Transformation and Expression: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A starter culture is grown overnight and used to inoculate a larger volume of Luria-Bertani (LB) or Terrific Broth (TB) medium containing the appropriate antibiotic. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. For thermophilic enzymes, the incubation temperature may be lowered to 16-25°C for several hours to overnight to improve protein solubility.

-

Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM β-mercaptoethanol) supplemented with a protease inhibitor cocktail. Cells are lysed by sonication on ice or by using a French press. The lysate is then clarified by centrifugation to remove cell debris.

-

Affinity Chromatography: The clarified lysate is loaded onto a Ni-NTA (Nickel-Nitrilotriacetic Acid) affinity column pre-equilibrated with lysis buffer. The column is washed with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. The His-tagged protein is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Further Purification (Optional): For higher purity, the eluted protein can be further purified by size-exclusion chromatography (gel filtration) to remove any remaining contaminants and protein aggregates.

-

Protein Characterization: The purity of the recombinant protein is assessed by SDS-PAGE. Protein concentration is determined using a Bradford assay or by measuring absorbance at 280 nm.

Enzyme Assays

This spectrophotometric assay measures the activity of G1PDH by monitoring the oxidation of NAD(P)H to NAD(P)+ at 340 nm.

Materials:

-

Purified G1PDH

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5

-

Dihydroxyacetone phosphate (DHAP) solution (100 mM)

-

NAD(P)H solution (10 mM)

-

Spectrophotometer with a temperature-controlled cuvette holder

Step-by-Step Methodology:

-

Prepare a reaction mixture in a cuvette containing assay buffer, DHAP (final concentration 1-10 mM), and NAD(P)H (final concentration 0.1-0.5 mM).

-

Equilibrate the reaction mixture to the desired temperature (e.g., 60°C for enzymes from thermophiles).

-

Initiate the reaction by adding a known amount of purified G1PDH.

-

Immediately monitor the decrease in absorbance at 340 nm over time.

-

Calculate the initial reaction velocity from the linear portion of the curve using the molar extinction coefficient of NAD(P)H (6220 M⁻¹cm⁻¹). One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NAD(P)H per minute under the specified conditions.

These assays typically utilize radiolabeled substrates to monitor the formation of the lipid products.

Materials:

-

Purified GGGPS or DGGGPS

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂

-

sn-Glycerol-1-phosphate (G1P) or Geranylgeranylglyceryl phosphate (GGGP)

-

[¹⁴C]-Geranylgeranyl pyrophosphate ([¹⁴C]-GGPP)

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Scintillation counter

Step-by-Step Methodology:

-

Set up a reaction mixture containing assay buffer, G1P (for GGGPS) or GGGP (for DGGGPS), and [¹⁴C]-GGPP.

-

Pre-incubate the mixture at the optimal temperature for the enzyme.

-

Start the reaction by adding the purified enzyme.

-

After a defined time, stop the reaction by adding an organic solvent mixture (e.g., chloroform:methanol, 2:1 v/v) to extract the lipids.

-

Separate the lipid products from the unreacted [¹⁴C]-GGPP by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., chloroform:methanol:water, 65:25:4 v/v/v).

-

Visualize the radiolabeled spots by autoradiography.

-

Scrape the spots corresponding to the product (GGGP or DGGGP) and the substrate into scintillation vials and quantify the radioactivity using a scintillation counter.

-